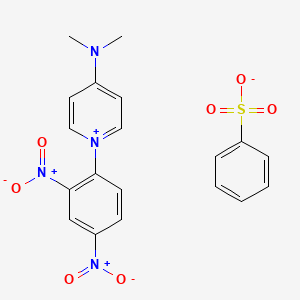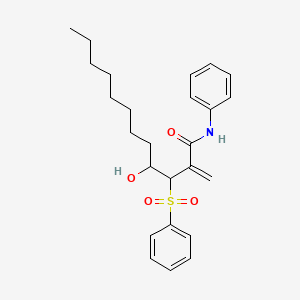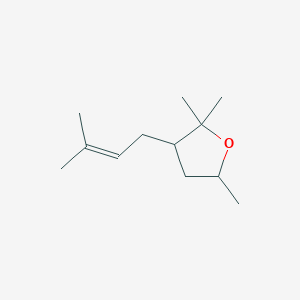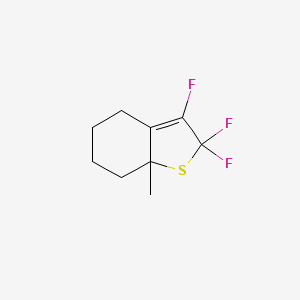
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with dimethylamino and dinitrophenyl groups, along with a benzenesulfonate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a dimethylamino group. The final step involves the formation of the pyridinium salt with benzenesulfonate as the counterion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of nitro groups, converting them into amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions result in the replacement of functional groups with new substituents.
Scientific Research Applications
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. The specific pathways and molecular targets depend on the context of its application, such as its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridine
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium chloride
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium bromide
Uniqueness
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is unique due to its specific combination of functional groups and counterion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111055-12-0 |
|---|---|
Molecular Formula |
C19H18N4O7S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
benzenesulfonate;1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C13H13N4O4.C6H6O3S/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;7-10(8,9)6-4-2-1-3-5-6/h3-9H,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
ZREHGDMGDOEIHM-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)




![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)

